molecular formula C19H20ClN2O4P B11407252 Dimethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(4-chlorobenzyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11407252
M. Wt: 406.8 g/mol
InChI Key: CIYQAZVKIMGKFX-UHFFFAOYSA-N
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Description

DIMETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a benzylamino group, a chlorophenylmethyl group, and a phosphonate group attached to an oxazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where a benzylamine reacts with the oxazole intermediate.

    Attachment of the Chlorophenylmethyl Group: This step involves the reaction of the oxazole derivative with a chlorophenylmethyl halide under basic conditions.

    Phosphonate Group Addition:

Industrial Production Methods

Industrial production of DIMETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or chlorophenylmethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.

Major Products Formed

    Oxidation Products: Oxazole N-oxides and other oxidized derivatives.

    Reduction Products: Reduced oxazole derivatives and other reduced functional groups.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

DIMETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of DIMETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing a thiazole ring, such as 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, share structural similarities with DIMETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE.

    Imidazole Derivatives: Compounds like N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide also exhibit similar chemical properties.

Uniqueness

DIMETHYL [5-(BENZYLAMINO)-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the phosphonate group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C19H20ClN2O4P

Molecular Weight

406.8 g/mol

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20ClN2O4P/c1-24-27(23,25-2)19-18(21-13-15-6-4-3-5-7-15)26-17(22-19)12-14-8-10-16(20)11-9-14/h3-11,21H,12-13H2,1-2H3

InChI Key

CIYQAZVKIMGKFX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3)OC

Origin of Product

United States

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